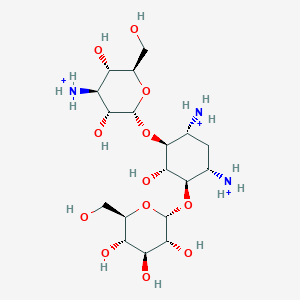

kanamycin X(3+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

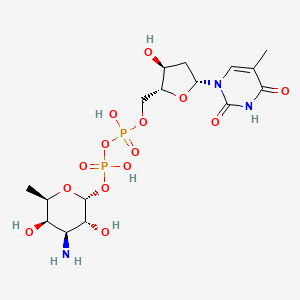

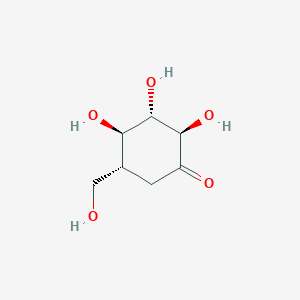

Kanamycin X(3+) is an organic cation obtained by protonation of the primary amino groups of kanamycin X. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a kanamycin X.

Applications De Recherche Scientifique

1. Sensor Development for Kanamycin Detection

Kanamycin is extensively used as an antibiotic, and its residue in animal-derived food poses health risks. Advanced sensor technologies have been developed for its detection:

- A label-free kanamycin sensor was developed using copper oxide co-doped nickel oxide hollow-spheres, exhibiting high sensitivity and a detection limit of 0.5 ± 0.02 nM, proving useful for selective and sensitive detection of kanamycin in food samples (Rahman, 2018).

- Another study focused on the determination of kanamycin in various sample matrices using high-performance liquid chromatography (HPLC), comparing different detectors and pre-treatment methods to ensure public health by detecting kanamycin residue in food (Zhang et al., 2019).

2. Colorimetric and Fluorescent Aptasensors for Kanamycin

Innovative aptasensor technologies have been developed to detect kanamycin with high selectivity and sensitivity:

- A novel colorimetric detection method for kanamycin was developed using unmodified silver nanoparticles and aptamer-selective sensing mechanism, applicable in milk samples (Xu et al., 2015).

- A fluorescent aptasensor was designed for kanamycin detection based on exonuclease III activity, gold nanoparticles, and FAM-Labeled complementary strand of aptamer, showing high selectivity toward aminoglycoside antibiotics and successful application in milk and serum (Ramezani et al., 2016).

3. Nanostructures and Advanced Materials in Kanamycin Detection

The use of advanced materials and nanostructures has enhanced the detection of kanamycin:

- A study demonstrated the biocompatibility and antimicrobial activity of kanamycin functionalized magnetite nanoparticles thin films, showing potential for implants application (Grumezescu et al., 2015).

- Another research developed a paper chip-based colorimetric sensing assay for ultra-sensitive detection of residual kanamycin, offering superior field applicability for monitoring food and environmental safety (Ha et al., 2017).

Propriétés

Nom du produit |

kanamycin X(3+) |

|---|---|

Formule moléculaire |

C18H38N3O12+3 |

Poids moléculaire |

488.5 g/mol |

Nom IUPAC |

[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]azanium |

InChI |

InChI=1S/C18H35N3O12/c19-4-1-5(20)16(33-18-13(28)12(27)10(25)7(3-23)31-18)14(29)15(4)32-17-11(26)8(21)9(24)6(2-22)30-17/h4-18,22-29H,1-3,19-21H2/p+3/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |

Clé InChI |

OHNBRQGGOHMIAP-NOAMYHISSA-Q |

SMILES isomérique |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+] |

SMILES canonique |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.